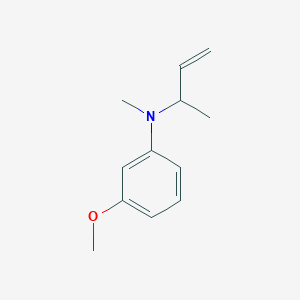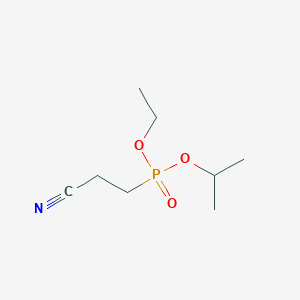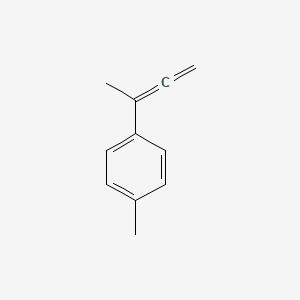![molecular formula C9F10O B14517542 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene CAS No. 62884-12-2](/img/structure/B14517542.png)
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene is a fluorinated aromatic compound It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene typically involves the reaction of pentafluorobenzene derivatives with fluorinated alkenes. One common method is the nucleophilic aromatic substitution (SNAr) reaction, where a pentafluorobenzene derivative reacts with a fluorinated alkene under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium tert-butoxide in a polar aprotic solvent like dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as distillation and recrystallization are employed to obtain the desired product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene undergoes various types of chemical reactions, including:
Substitution Reactions: The compound can undergo nucleophilic aromatic substitution reactions due to the electron-withdrawing effect of the fluorine atoms.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of different products.
Addition Reactions: The presence of the fluorinated alkene moiety allows for addition reactions with nucleophiles.
Common Reagents and Conditions
Nucleophilic Aromatic Substitution: Potassium tert-butoxide, DMSO, elevated temperatures.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic aromatic substitution can lead to the formation of various substituted derivatives, while oxidation and reduction can yield different functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene has several scientific research applications:
Materials Science: The compound is used in the development of advanced materials with unique properties, such as high thermal stability and resistance to chemical degradation.
Pharmaceuticals: It serves as a building block for the synthesis of fluorinated pharmaceuticals, which often exhibit enhanced bioavailability and metabolic stability.
Organic Synthesis:
Catalysis: It is employed as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process.
Wirkmechanismus
The mechanism of action of 1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene involves its interaction with specific molecular targets and pathways. The electron-withdrawing effect of the fluorine atoms can influence the reactivity and stability of the compound. In catalytic reactions, the compound can act as a ligand, coordinating with metal centers and facilitating the activation of substrates.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethyl)benzene
- 1,2,3,4,5-Pentafluoro-6-(trifluoromethoxy)benzene
- 2,3,4,5,6-Pentafluorostyrene
- 1,1,3,3,3-Pentafluoroprop-1-en-2-yl benzoate
Uniqueness
1,2,3,4,5-Pentafluoro-6-[(1,1,3,3,3-pentafluoroprop-1-en-2-yl)oxy]benzene is unique due to the presence of both a highly fluorinated aromatic ring and a fluorinated alkene moiety. This combination imparts distinct chemical and physical properties, making it valuable in various applications. The compound’s ability to undergo diverse chemical reactions and its potential use in advanced materials and pharmaceuticals further highlight its uniqueness.
Eigenschaften
CAS-Nummer |
62884-12-2 |
|---|---|
Molekularformel |
C9F10O |
Molekulargewicht |
314.08 g/mol |
IUPAC-Name |
1,2,3,4,5-pentafluoro-6-(1,1,3,3,3-pentafluoroprop-1-en-2-yloxy)benzene |
InChI |
InChI=1S/C9F10O/c10-1-2(11)4(13)6(5(14)3(1)12)20-7(8(15)16)9(17,18)19 |
InChI-Schlüssel |
GKWOABCQXAYPOO-UHFFFAOYSA-N |
Kanonische SMILES |
C1(=C(C(=C(C(=C1F)F)F)F)F)OC(=C(F)F)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


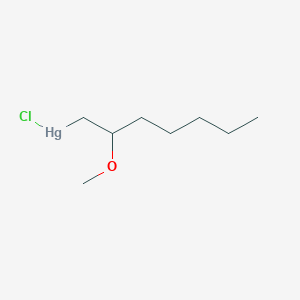
![Naphth[2,1-d]-1,2,3-oxadiazole-6-sulfonic acid, sodium salt](/img/structure/B14517468.png)
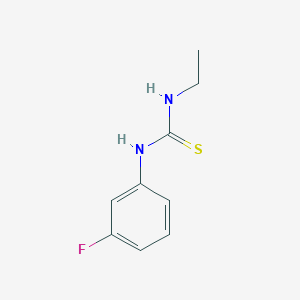

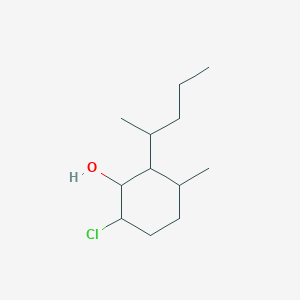

![1-[(2,4-Dinitrobenzoyl)oxy]pyrrolidine-2,5-dione](/img/structure/B14517494.png)
